![molecular formula C20H17NO3 B2756978 N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide CAS No. 951978-33-9](/img/structure/B2756978.png)
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide
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Overview
Description
“N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide” is a complex organic compound. It contains a benzofuran ring, which is a heterocyclic compound consisting of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, benzofuran rings can be constructed by proton quantum tunneling, which has fewer side reactions and high yield . Another method involves the reaction of 2-hydroxybenzonitrile with 2-bromoacetophenone under basic conditions .Molecular Structure Analysis
The molecular structure of “N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide” is composed of a benzofuran ring fused with a benzene ring and a furan ring . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, benzofuran rings can be constructed by proton quantum tunneling, which has fewer side reactions and high yield . Additionally, benzofuran derivatives can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Scientific Research Applications
Synthesis of Natural Products
Natural products containing benzofuran rings are significant due to their diverse biological activities. The compound could be pivotal in the total synthesis of such natural products. Researchers focus on the step where the benzofuran heterocycle is installed during the synthesis process, which is crucial for the biological potency of the end product .
Biological Activity Screening
Benzofuran derivatives are studied for their potential biological activities. The subject compound could be used in screening processes to identify new drugs with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. This is because benzofuran compounds are known to exhibit strong biological activities .
Development of Anticancer Agents
The benzofuran moiety is a common feature in many anticancer agents. The compound could serve as a novel scaffold for the development of new anticancer drugs, owing to its structural complexity and potential for modification .
Anti-Hepatitis C Virus Activity
Recent discoveries have shown that macrocyclic benzofuran compounds have activity against the hepatitis C virus. The compound could be explored as a therapeutic drug for hepatitis C, given its benzofuran core .
Advanced Organic Synthesis Techniques
The compound could be used to explore advanced organic synthesis techniques, such as unique free radical cyclization cascades. This would be beneficial for synthesizing difficult-to-prepare polycyclic benzofuran compounds .
Quantum Tunneling in Chemical Synthesis
Proton quantum tunneling is a novel method for constructing benzofuran rings with fewer side reactions and high yield. The compound could be utilized to study this phenomenon and its applications in constructing complex benzofuran ring systems .
Safety and Hazards
Future Directions
Benzofuran derivatives, including “N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide”, hold promise for future research due to their potential biological activities. They can serve as important scaffolds for designing new drugs for cancer therapy and other disorders . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs that might give excellent results in in vivo/in vitro applications .
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to interact with various biological targets . For instance, some benzofuran compounds have shown activity against extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell proliferation and differentiation, making them potential targets for anticancer therapies.
Mode of Action
Benzofuran derivatives have been reported to exhibit various biological activities . For instance, some benzofuran compounds have shown antimicrobial activity, suggesting they may interact with bacterial or fungal proteins to inhibit their growth .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been reported to exhibit various biological activities, such as antimicrobial and anticancer effects .
properties
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-12-16-11-15(21-20(23)14-7-8-14)9-10-17(16)24-19(12)18(22)13-5-3-2-4-6-13/h2-6,9-11,14H,7-8H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVHJZNWNZZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide |
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